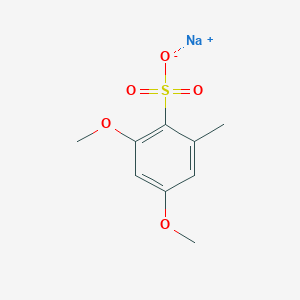

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate is an organic compound with the molecular formula C9H11NaO5S. It is a sodium salt derivative of 2,4-dimethoxy-6-methylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate typically involves the sulfonation of 2,4-dimethoxy-6-methylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include:

Sulfonation: Using sulfur trioxide or chlorosulfonic acid as sulfonating agents.

Neutralization: Adding sodium hydroxide to the sulfonated product to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification Steps: Including crystallization and filtration to obtain high-purity this compound.

化学反应分析

Types of Reactions: Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized products.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include sulfonic acids, reduced derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .

科学研究应用

Industrial Applications

Hydrotrope : Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate acts as a hydrotrope, enhancing the solubility of hydrophobic compounds in aqueous solutions. This property is particularly beneficial in formulating cleaning products and detergents. It allows for the effective dispersion of surfactants and other active ingredients in formulations that require high water content.

Cleaning Products : The compound is widely used in various cleaning agents due to its ability to solubilize oils and greases. Common applications include:

- Laundry Detergents : Used at concentrations up to 1.375% to improve cleaning efficacy.

- Hard Surface Cleaners : Employed at levels up to 0.9% for effective surface cleaning.

- Dishwashing Liquids : Utilized in concentrations ranging from 1.2% to 5.5% for both hand and machine dishwashing products.

Cosmetic Applications

This compound is recognized for its safety in cosmetic formulations. According to the US Cosmetic Ingredient Review, it is deemed safe at concentrations up to 15%. Key uses include:

- Shampoos : Incorporated at concentrations of 1% to 5%.

- Facial Cleansers : Used in liquid soaps at concentrations of 10% to 15%.

- Pet Care Products : Formulated into shampoos and cleaning products for pets.

Pharmaceutical Applications

In pharmaceuticals, sodium sulfonates like this compound are essential for drug formulation, particularly in enhancing the solubility of active pharmaceutical ingredients (APIs). They serve as excipients that improve the bioavailability of poorly soluble drugs.

Case Study: Antitumor Activity

Research has indicated that derivatives of sodium sulfonates exhibit promising antitumor activity. For example, compounds with a sulfonamide structure have shown significant inhibitory effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Environmental Applications

This compound also plays a role in environmental science:

- Water Treatment : It is utilized in formulations designed for wastewater treatment due to its surfactant properties that aid in the removal of contaminants.

- Soil Remediation : The compound can enhance the bioavailability of hydrophobic pollutants in soil, facilitating their degradation by microorganisms.

Data Table: Applications Overview

| Application Area | Specific Uses | Concentration Range |

|---|---|---|

| Industrial Cleaning | Laundry detergents | Up to 1.375% |

| Hard surface cleaners | Up to 0.9% | |

| Dishwashing liquids | 1.2% - 5.5% | |

| Cosmetics | Shampoos | 1% - 5% |

| Facial cleansers | 10% - 15% | |

| Pharmaceuticals | Drug formulation | Varies by formulation |

| Environmental Science | Water treatment | Varies by application |

| Soil remediation | Varies by application |

作用机制

The mechanism of action of sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The sulfonate group enhances its solubility and reactivity, making it a versatile compound in various chemical processes .

相似化合物的比较

- Sodium 2,4-dimethoxybenzenesulfonate

- Sodium 2,6-dimethoxybenzenesulfonate

- Sodium 4-methylbenzenesulfonate

Comparison: Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application versatility .

生物活性

Sodium 2,4-dimethoxy-6-methylbenzene-1-sulfonate, commonly referred to as sodium styryl sulfone, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological properties, focusing on its anti-cancer effects, anti-inflammatory mechanisms, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a benzene ring with two methoxy groups and a methyl substituent. The structural formula can be represented as follows:

This unique structure contributes to its solubility and biological reactivity.

1. Anti-Cancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various human tumor cell lines. It has been shown to induce apoptosis in cancer cells while sparing normal cells, which is a critical property for cancer therapeutics.

- Mechanism of Action : The compound appears to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancers. This inhibition leads to the downregulation of cyclin D1 and the induction of pro-apoptotic factors such as NOXA and BIM .

- Case Study : In vitro studies demonstrated that sodium styryl sulfone effectively reduced tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Induces apoptosis |

| A549 (Lung Cancer) | 0.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 0.7 | Inhibits proliferation |

2. Anti-Inflammatory Effects

The compound has also shown promising anti-inflammatory properties. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and IL-23 in macrophage models.

- Mechanism : Sodium styryl sulfone modulates inflammatory responses by inhibiting the phosphorylation of MAPK and NF-κB pathways, which are crucial for cytokine production .

- In Vivo Studies : In animal models of inflammation, treatment with sodium styryl sulfone resulted in reduced edema and inflammatory cell infiltration .

| Inflammatory Marker | Control Level | Post-Treatment Level |

|---|---|---|

| IL-6 | 150 pg/mL | 50 pg/mL |

| TNF-α | 120 pg/mL | 30 pg/mL |

3. Other Pharmacological Activities

Beyond its anti-cancer and anti-inflammatory effects, sodium styryl sulfone exhibits additional biological activities:

属性

IUPAC Name |

sodium;2,4-dimethoxy-6-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5S.Na/c1-6-4-7(13-2)5-8(14-3)9(6)15(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBGMSKIPLLNDN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)[O-])OC)OC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。